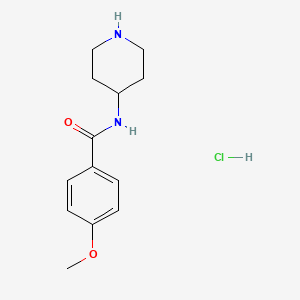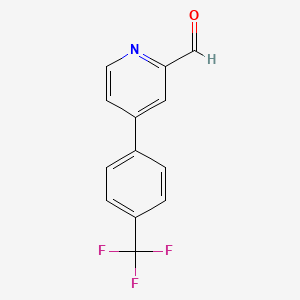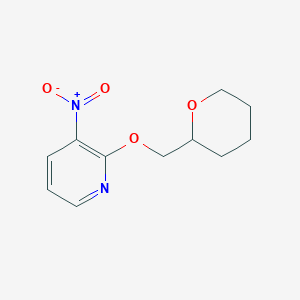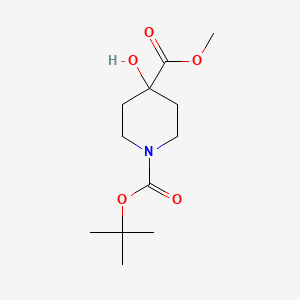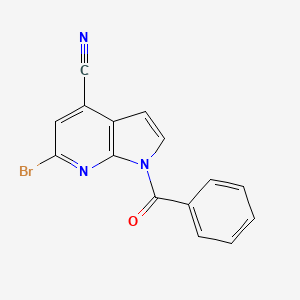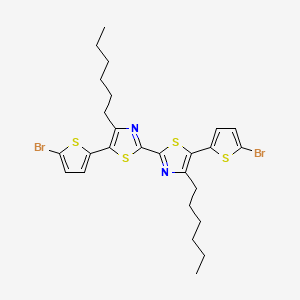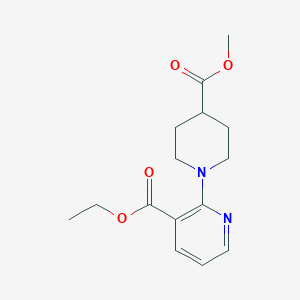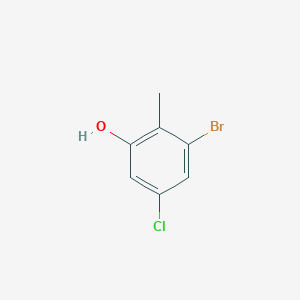
3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one
Overview
Description
3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one (CHMQ) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the quinolin-2(1H)-ones family, which is a group of compounds that share similar chemical structures and properties. CHMQ is of particular interest due to its unique properties, which make it a useful tool for laboratory experiments. We will also discuss the possible future directions for research involving CHMQ.
Scientific Research Applications
Antimalarial and Immunomodulatory Properties
3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is structurally related to quinoline compounds, notably chloroquine and hydroxychloroquine, which have been widely studied for their antimalarial and immunomodulatory effects. These compounds are known for their ability to inhibit the replication of various pathogens, including plasmodium species, the causative agents of malaria, and have also been explored for their potential in treating autoimmune disorders due to their immunosuppressive properties. Experimental and clinical trials have demonstrated the efficacy of these compounds in systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, and other autoimmune diseases, highlighting their importance in modifying the clinical course of these conditions (Taherian et al., 2013).
Antiviral and Anticancer Applications
The broader class of hydroxyquinolines, to which 3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is related, has shown significant promise in medicinal chemistry, with research indicating their utility in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further contribute to their potential as therapeutic agents, with ongoing synthetic modifications aimed at developing more potent and target-specific drugs (Gupta et al., 2021).
Potential in COVID-19 Treatment
During the COVID-19 pandemic, related compounds like chloroquine and hydroxychloroquine have been repurposed to examine their effectiveness against the SARS-CoV-2 virus. Although originally antimalarial drugs, their use in COVID-19 treatment has been based on their ability to inhibit viral replication, demonstrating the versatility and potential of this chemical class in responding to emergent global health crises (Herbert & Fournier, 2022).
Repurposing Efforts and Patent Analyses
The versatility of the chloroquine scaffold has inspired various repurposing efforts, leading to the study and patenting of novel compounds and compositions based on its structure. These efforts aim to explore its biochemical properties for managing infectious and noninfectious diseases, indicating the potential for developing new therapeutic strategies from existing antimalarial compounds (Njaria et al., 2015).
properties
IUPAC Name |
3-chloro-4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)9(13)8(11)10(12)14/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZGGKRLAQFFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



